molecular formula C28H30N4 B13774796 Octamethylporphyrin

Octamethylporphyrin

Cat. No.: B13774796
M. Wt: 422.6 g/mol
InChI Key: VXIMUYGZRCQBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7,8,12,13,17,18-Octamethylporphyrin is a synthetic porphyrin derivative characterized by the presence of eight methyl groups attached to the porphyrin ring. Porphyrins are a group of organic compounds, essential for various biological functions, including oxygen transport and photosynthesis. The unique structure of 2,3,7,8,12,13,17,18-octamethylporphyrin makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8,12,13,17,18-octamethylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of 2,3,7,8,12,13,17,18-octamethylporphyrin may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8,12,13,17,18-Octamethylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

    Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as bromine or iodine in the presence of Lewis acids are used.

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and porphyrin derivatives with altered electronic properties.

Scientific Research Applications

2,3,7,8,12,13,17,18-Octamethylporphyrin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the electronic properties of porphyrins and their interactions with metals.

    Biology: Investigated for its potential role in mimicking natural heme proteins and enzymes.

    Medicine: Explored for its use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the development of sensors and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-octamethylporphyrin involves its ability to coordinate with metal ions, forming metalloporphyrins. These metalloporphyrins can participate in redox reactions, catalysis, and electron transfer processes. The molecular targets include various enzymes and proteins, where the porphyrin ring can interact with active sites, influencing their activity and function.

Comparison with Similar Compounds

  • 2,3,7,8,12,13,17,18-Octaethylporphyrin
  • 5,10,15,20-Tetraphenylporphyrin
  • 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Comparison: 2,3,7,8,12,13,17,18-Octamethylporphyrin is unique due to the presence of eight methyl groups, which influence its electronic properties and reactivity. Compared to 2,3,7,8,12,13,17,18-octaethylporphyrin, the methyl groups provide different steric and electronic effects, making it more suitable for specific applications in catalysis and photodynamic therapy. The presence of methyl groups also affects the solubility and stability of the compound, distinguishing it from other porphyrin derivatives.

Properties

Molecular Formula

C28H30N4

Molecular Weight

422.6 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octamethyl-21,22-dihydroporphyrin

InChI

InChI=1S/C28H30N4/c1-13-14(2)22-10-24-17(5)18(6)26(31-24)12-28-20(8)19(7)27(32-28)11-25-16(4)15(3)23(30-25)9-21(13)29-22/h9-12,29-30H,1-8H3

InChI Key

VXIMUYGZRCQBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C)C(=C4C)C)C(=C3C)C)C

Origin of Product

United States

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